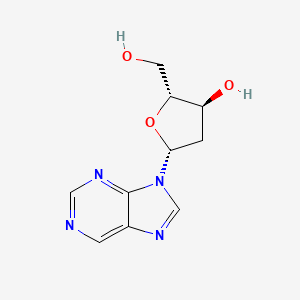
2'-Deoxynebularine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Deoxynebularine is a purine 2’-deoxyribonucleoside in which a 2-deoxy-β-D-ribofuranosyl residue is attached at position 9 of 9H-purine via a glycosidic linkage . It is a derivative of nebularine, which is a naturally occurring nucleoside. The compound has a molecular formula of C10H12N4O3 and is known for its role in various biochemical and pharmacological studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-deoxynebularine typically involves the glycosylation of a purine base with a protected 2-deoxy-D-ribose derivative. One common method includes the use of a silylated purine base, which reacts with a protected 2-deoxy-D-ribose in the presence of a Lewis acid catalyst . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2’-deoxynebularine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. This includes the use of high-purity reagents, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety .
化学反应分析
Types of Reactions
2’-Deoxynebularine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the purine base.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the purine base .
科学研究应用
Molecular Biology
- Triplex-Forming Oligonucleotides : 2'-Deoxynebularine is utilized in the design of triplex-forming oligonucleotides (TFOs) that can selectively bind to specific DNA sequences, particularly those containing 5-methylcytosine (5mC) and cytosine-guanine (CG) base pairs. These TFOs demonstrate high affinity for their targets, making them valuable tools for studying gene regulation and epigenetic modifications .
- DNA Recognition : The compound has been shown to form stable hydrogen bonds with cytosine and adenine within Watson-Crick base pairs, facilitating the development of oligonucleotides that can recognize specific DNA sequences associated with diseases such as HIV .
Medicinal Chemistry
- Antiviral and Anticancer Research : Preliminary studies indicate that this compound exhibits potential therapeutic effects against viral infections and certain cancers. It acts by mimicking natural nucleosides, thereby interfering with viral replication and tumor growth .
- Mechanism of Action : The compound functions as an inhibitor of enzymes such as adenosine deaminase, which plays a critical role in nucleic acid metabolism. This inhibition can lead to altered cellular processes that may be beneficial in treating various diseases .
Case Study 1: Anticancer Efficacy
- Objective : Evaluate the anticancer effects of this compound in breast cancer models.
- Methodology : In vitro assays were conducted to assess apoptosis induction in cancer cells.
- Results : The compound demonstrated significant apoptosis induction with minimal toxicity to normal cells, suggesting its potential as a selective anticancer agent.
Case Study 2: Antiviral Activity
- Objective : Assess the efficacy of this compound against resistant bacterial strains.
- Methodology : In vitro studies measured the compound's ability to inhibit bacterial growth.
- Results : It effectively inhibited growth in multi-drug resistant strains, highlighting its potential as an antimicrobial agent.
Data Table: Comparison of Stability and Binding Affinity
| Compound | Stability (°C) | Binding Affinity (Kd) | Application Area |
|---|---|---|---|
| This compound | 37 | Low nM | Antiviral, Anticancer |
| Triplex-forming oligonucleotides | Varies | High nM | Gene regulation studies |
| Natural nucleosides | 70 | High µM | General cellular processes |
作用机制
The mechanism of action of 2’-deoxynebularine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It acts as an inhibitor of certain enzymes, such as adenosine deaminase, by mimicking the natural substrate and binding to the active site . This inhibition can disrupt nucleotide metabolism and DNA synthesis, leading to various biological effects .
相似化合物的比较
2’-Deoxynebularine is similar to other nucleoside analogs such as 2’-deoxyadenosine and 2’-deoxyinosine. it is unique in its ability to form stable triplex structures with DNA, which is not commonly observed with other nucleosides . This property makes it particularly useful in studying DNA interactions and developing therapeutic agents.
List of Similar Compounds
- 2’-Deoxyadenosine
- 2’-Deoxyinosine
- Nebularine
- 2’-Deoxyxanthosine
属性
CAS 编号 |
4546-68-3 |
|---|---|
分子式 |
C10H12N4O3 |
分子量 |
236.23 g/mol |
IUPAC 名称 |
2-(hydroxymethyl)-5-purin-9-yloxolan-3-ol |
InChI |
InChI=1S/C10H12N4O3/c15-3-8-7(16)1-9(17-8)14-5-13-6-2-11-4-12-10(6)14/h2,4-5,7-9,15-16H,1,3H2 |
InChI 键 |
WJBNIBFTNGZFBW-UHFFFAOYSA-N |
SMILES |
C1C(C(OC1N2C=NC3=CN=CN=C32)CO)O |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=CN=CN=C32)CO)O |
规范 SMILES |
C1C(C(OC1N2C=NC3=CN=CN=C32)CO)O |
同义词 |
2'-deoxynebularine 9-(beta-D-2'-deoxyribofuranosyl)purine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















